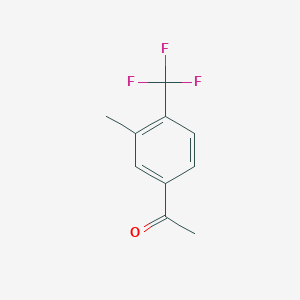

1-(3-methyl-4-(trifluoromethyl)phenyl)ethanone

Description

Properties

IUPAC Name |

1-[3-methyl-4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O/c1-6-5-8(7(2)14)3-4-9(6)10(11,12)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXVDWPWCTYVPQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50726748 | |

| Record name | 1-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851262-60-7 | |

| Record name | 1-[3-Methyl-4-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50726748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Preparation Method: Grignard Reaction with Ketene

A state-of-the-art process disclosed in patent WO2021171301A1 provides a highly efficient and selective method for preparing trifluoromethyl acetophenone derivatives, including 1-(3-methyl-4-(trifluoromethyl)phenyl)ethanone oxime intermediates, which can be converted to the ketone.

| Step | Description | Conditions | Yield / Notes |

|---|---|---|---|

| a) Formation of Grignard Reagent | React an isomeric mixture of halo benzotrifluoride (meta, para, ortho isomers in ~96:3:1 ratio) with magnesium metal in an organic solvent (e.g., tetrahydrofuran) in presence of a catalyst such as iodine or ethylene dibromide to form the Grignard reagent | 40-50 °C, 2-4 hours under nitrogen atmosphere | Completion confirmed by gas liquid chromatography (GLC) |

| b) Acylation with Ketene | Gradually add the Grignard reagent to a ketene solution in an aromatic hydrocarbon solvent (e.g., toluene, xylene) containing a transition metal ligand-acid complex catalyst (e.g., Fe(AcAc)3 with acetic acid) at 0 to -10 °C under nitrogen atmosphere | Stir 2-3 hours at 0 to -10 °C | Overall yield: 75-85% |

| c) Oximation | React the isomeric mixture of trifluoromethyl acetophenone with hydroxylamine hydrochloride or sulfate in aliphatic alcohol solvent, adding 30% NaOH gradually, and stir at 40-45 °C for 5-7 hours | Reaction monitored by GLC | Isolated yield of pure oxime: 80-85% after crystallization |

This process is notable for:

- Reduced number of reaction steps compared to older methods.

- High purity of the final product (>99%).

- Minimization of unwanted isomers and impurities (<0.1% unknown impurities).

- Use of relatively mild conditions without the need for cryogenic setups.

Comparison with Other Methods

| Method | Starting Material | Key Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Nitration-Hydrogenation-Diazotization-Oximation-Deoximation | Benzotrifluoride | Nitrating agents, hydrogenation catalysts, acetaldoxime | Multiple steps, complex separations | Established route | 6-7 steps, unwanted isomers, large effluent, lower yield |

| n-Butyl Lithium Acetylation | Trifluoromethylbenzene | n-Butyl lithium, acetyl chloride, cuprous chloride catalyst | -40 to -70 °C, 5-10 hours, THF solvent | Direct acetylation | Expensive, hazardous reagents, cryogenic conditions, economically non-viable |

| Grignard Reagent with Ketene (Current Preferred) | Halo benzotrifluoride | Mg metal, ketene, transition metal ligand-acid complex | 0 to -10 °C, 2-4 hours, hydrocarbon solvent | High purity, fewer steps, environmentally friendlier | Requires controlled atmosphere and catalysts |

Detailed Reaction Conditions and Catalysts

- Halo Benzotrifluoride Isomeric Mixture: Predominantly meta-isomer (~96%), with minor para (~3%) and ortho (~1%) isomers due to CF3 group directing effects.

- Catalysts for Grignard Formation: Iodine, ethylene dibromide, or alkyl magnesium bromides to initiate and sustain Grignard reagent formation.

- Transition Metal Ligand-Acid Complex: Iron acetylacetonate (Fe(AcAc)3) combined with organic aliphatic acids such as acetic acid, propionic acid, or butanoic acid to facilitate ketene addition.

- Hydrocarbon Solvents: Aromatic solvents like toluene, xylene, or mesitylene preferred for ketene reaction step.

- Oximation: Hydroxylamine salts (chloride or sulfate) in aliphatic alcohols with controlled base addition (NaOH) to convert ketone to oxime intermediate.

Purification and Yield

- The oxime intermediate is purified by crystallization using cyclic saturated hydrocarbons such as cyclopentane or cyclohexane.

- The final isolated yield of pure oxime is typically 80-85%.

- Conversion of oxime to the ketone (this compound) is achieved by deoximation or other standard methods.

- The process achieves purity levels exceeding 99%, suitable for pharmaceutical and agrochemical applications.

Summary Table of Preparation Process Parameters

| Parameter | Details |

|---|---|

| Starting Material | Isomeric halo benzotrifluoride mixture (meta:para:ortho = 96:3:1) |

| Grignard Formation | Mg metal, THF solvent, catalytic iodine, 40-50 °C, 2-4 h |

| Acylation | Ketene (1 eq), aromatic hydrocarbon solvent, Fe(AcAc)3 + acetic acid catalyst, 0 to -10 °C, 2-3 h |

| Oximation | Hydroxylamine hydrochloride/sulfate, aliphatic alcohol, NaOH base, 40-45 °C, 5-7 h |

| Purification | Crystallization from cyclopentane/cyclohexane |

| Yield | 75-85% (acylation step), 80-85% (oxime isolation) |

| Purity | >99% after purification |

Research Findings and Industrial Relevance

- The described Grignard-ketene-oximation route is superior to traditional nitration-based methods due to fewer steps and less environmental burden.

- Avoids hazardous reagents and cryogenic conditions required in n-butyl lithium methods.

- The process is scalable and economically viable for industrial production of high-purity this compound and its oxime derivatives.

- The high purity of the product meets stringent regulatory requirements for use in agrochemicals such as trifluoxystrobin and pharmaceutical intermediates.

Chemical Reactions Analysis

Types of Reactions: 1-(3-methyl-4-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products:

Oxidation: 3-Methyl-4-(trifluoromethyl)benzoic acid.

Reduction: 1-(3-Methyl-4-(trifluoromethyl)phenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-methyl-4-(trifluoromethyl)phenyl)ethanone has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule, including its effects on enzyme activity and cell signaling pathways.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

Industry: Utilized in the production of agrochemicals and specialty chemicals due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-methyl-4-(trifluoromethyl)phenyl)ethanone involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The carbonyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may modulate signaling pathways by interacting with specific receptors or proteins.

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

Substituent Position and Electronic Properties

- This modification improved synthesis efficiency, yielding 83% in chalcone derivatives .

- 1-(4-((Trifluoromethyl)thio)phenyl)ethanone (): The CF₃S- group introduces sulfur, which may enhance lipophilicity and metabolic stability. This compound’s NMR data (¹H, ¹³C, ¹⁹F) indicates distinct deshielding effects compared to the target compound .

- 1-(3,5-Bis(trifluoromethyl)phenyl)ethanone (): Dual CF₃ groups at the 3- and 5-positions amplify electron-withdrawing effects, significantly altering reactivity and boiling/melting points. NMR spectra show pronounced shifts due to increased polarity .

Heterocyclic Derivatives

- 1-(2-((4-(Trifluoromethyl)phenyl)amino)thiazol-5-yl)ethanone (): The thiazole ring introduces nitrogen and sulfur atoms, improving bioavailability and enabling interactions with biological targets (e.g., kinases or antimicrobial enzymes) .

Physical and Spectral Properties

Biological Activity

1-(3-Methyl-4-(trifluoromethyl)phenyl)ethanone, also known as trifluoromethylacetophenone, is a compound of significant interest due to its unique chemical properties imparted by the trifluoromethyl group. This article explores its biological activity, including its effects on various biological targets, mechanisms of action, and potential therapeutic applications.

The presence of the trifluoromethyl group enhances the compound's metabolic stability and lipid solubility, which in turn improves membrane permeability. This characteristic is crucial for the compound's interaction with biological systems and influences its pharmacological profile.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its potential as an anti-cancer agent, its inhibitory effects on enzymes, and its role in cellular signaling pathways.

1. Anticancer Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit promising anticancer properties. For instance, studies have shown that derivatives of trifluoromethylacetophenone can induce apoptosis in cancer cell lines such as MDA-MB-231. These compounds were found to enhance caspase-3 activity, suggesting a mechanism involving programmed cell death .

2. Enzyme Inhibition

This compound has been studied for its inhibitory effects on key enzymes involved in inflammatory processes:

- Cyclooxygenase (COX) : Compounds with similar structures have demonstrated moderate inhibition of COX-2, which is implicated in inflammation and cancer progression .

- Cholinesterases : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease .

The mechanisms underlying the biological activities of this compound can be attributed to:

- Electron-Withdrawing Effects : The trifluoromethyl group enhances the electron-withdrawing capacity of the molecule, facilitating stronger interactions with target proteins through hydrogen and halogen bonding .

- Molecular Docking Studies : In silico studies have provided insights into how these compounds interact at the molecular level with various enzyme targets, confirming their potential as drug candidates .

Case Studies

Several case studies illustrate the compound's biological activity:

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-methyl-4-(trifluoromethyl)phenyl)ethanone?

The most common method is Friedel-Crafts acylation , where 3-methyl-4-(trifluoromethyl)benzene reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Temperature control (typically 0–50°C) is critical to minimize side reactions like over-acylation or ring halogenation .

| Method | Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|

| Friedel-Crafts acylation | AlCl₃ | Anhydrous, 0–50°C | 60–75% | |

| Oxidation of alcohol | KMnO₄/CrO₃ | Acidic/neutral medium, 80°C | 40–50% |

Q. How is the compound characterized spectroscopically?

Basic characterization employs:

- ¹H/¹³C NMR : To confirm the acetyl group (δ ~2.5 ppm for CH₃CO) and aromatic substitution patterns.

- FT-IR : Strong C=O stretch at ~1680–1700 cm⁻¹ and C-F vibrations at 1100–1250 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak at m/z 216 (C₁₀H₉F₃O⁺) with fragmentation patterns confirming the trifluoromethyl group .

Advanced Research Questions

Q. What strategies optimize synthetic yield and purity in trifluoromethylated ketones?

Advanced approaches include:

- Catalyst Screening : Substituting AlCl₃ with FeCl₃ or ionic liquids to reduce side reactions .

- Microwave-Assisted Synthesis : Reducing reaction time (e.g., 30 minutes vs. 12 hours) and improving regioselectivity .

- Protecting Groups : Temporarily shielding reactive sites (e.g., using SEM groups) during functionalization steps to avoid undesired substitutions .

Q. How can structural modifications enhance biological activity?

Structure-Activity Relationship (SAR) studies suggest:

- Electron-Withdrawing Groups : Adding nitro or cyano groups at the ortho position increases enzyme inhibition potency (e.g., IC₅₀ improved by 3-fold in cytochrome P450 assays) .

- Ring Expansion : Replacing the phenyl ring with pyridine improves solubility and bioavailability (logP reduced from 3.2 to 2.1) .

Q. How should researchers resolve contradictions in reported biological data?

Contradictions in enzyme inhibition assays may arise from:

- Assay Conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration >1% can denature proteins). Validate results using orthogonal assays (e.g., fluorescence polarization vs. calorimetry) .

- Purity : Trace impurities (e.g., unreacted acetyl chloride) can skew results. Use HPLC-MS (>99% purity) and control experiments with purified intermediates .

Q. What advanced analytical methods validate degradation pathways?

- LC-QTOF-MS : Identifies degradation products (e.g., hydroxylated or defluorinated metabolites) in environmental samples .

- Computational Modeling : DFT calculations predict hydrolysis pathways under acidic/alkaline conditions, guiding experimental validation .

Environmental and Safety Considerations

Q. What methodologies assess environmental impact?

- Biodegradability : OECD 301F tests measure microbial degradation in aqueous systems over 28 days .

- Ecotoxicology : Daphnia magna acute toxicity assays (EC₅₀ ~5 mg/L) and algal growth inhibition tests (ErC₅₀ ~2 mg/L) .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies?

Discrepancies often stem from:

- Substrate Purity : Impurities in starting materials (e.g., 3-methyl-4-(trifluoromethyl)benzene) reduce effective catalyst activity.

- Workup Procedures : Inadequate quenching of AlCl₃ (e.g., using ice-water instead of HCl) leads to emulsion formation and product loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.